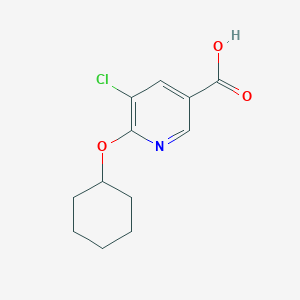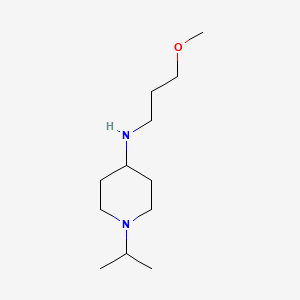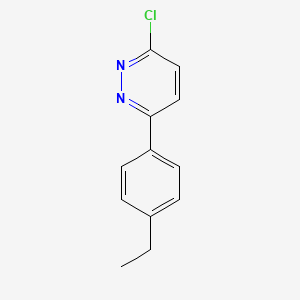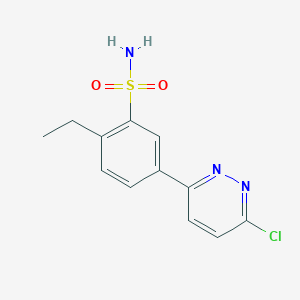
(2-Chloro-6-methoxyphenyl)methanol
概要
説明
(2-Chloro-6-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9ClO2 It is characterized by the presence of a chloro group at the second position and a methoxy group at the sixth position on a phenyl ring, with a methanol group attached to the phenyl ring
作用機序
Target of Action
Without specific studies, it’s hard to predict the exact biological targets of “(2-Chloro-6-methoxyphenyl)methanol”. Compounds with similar structures are often used in the synthesis of more complex molecules, including pharmaceuticals .
Mode of Action
As a chemical reagent, “this compound” would likely interact with other compounds through its reactive hydroxyl (-OH) and chloro (-Cl) groups. These groups could participate in various chemical reactions, such as substitution or addition reactions .
Biochemical Pathways
Without specific research, it’s difficult to determine the exact biochemical pathways this compound might affect. Many phenolic compounds (which include a benzene ring with an attached hydroxyl group, like this one) are known to have antioxidant properties .
Result of Action
Without specific research, it’s difficult to predict the exact molecular and cellular effects of this compound. As a reagent, its primary role would likely be in the synthesis of other compounds .
Action Environment
The efficacy and stability of “this compound” would likely depend on the conditions under which it’s stored and used, including temperature, pH, and the presence of other chemicals. Its safety data sheet would provide more information on optimal storage conditions .
生化学分析
Biochemical Properties
(2-Chloro-6-methoxyphenyl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit microbial methane oxidation at certain concentrations . This inhibition suggests that this compound can affect enzymatic pathways involved in methane metabolism. Additionally, its interactions with proteins and enzymes may lead to changes in their conformation and activity, impacting various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit cell proliferation in certain cell lines, indicating its potential as a therapeutic agent . The compound’s impact on gene expression and signaling pathways can lead to alterations in cellular behavior, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in methane oxidation results in the inhibition of this metabolic pathway . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on microbial methane oxidation for extended periods, even up to 20 months at higher concentrations . This stability suggests that the compound can have prolonged effects in experimental settings, making it a valuable tool for long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For instance, high concentrations of this compound have been shown to completely inhibit microbial methane oxidation . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall health and well-being of the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in inhibiting methane oxidation suggests its involvement in metabolic pathways related to methane metabolism . Additionally, its interactions with other enzymes and cofactors can influence metabolic flux and the levels of specific metabolites, further highlighting its significance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects on cellular processes . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its mode of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methoxyphenyl)methanol typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .
化学反応の分析
Types of Reactions
(2-Chloro-6-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: 2-Chloro-6-methoxybenzaldehyde or 2-chloro-6-methoxybenzoic acid.
Reduction: 2-Chloro-6-methoxytoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Chloro-6-methoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
類似化合物との比較
Similar Compounds
- (2-Fluoro-6-methoxyphenyl)methanol
- (2-Bromo-6-methoxyphenyl)methanol
- (2-Iodo-6-methoxyphenyl)methanol
Uniqueness
(2-Chloro-6-methoxyphenyl)methanol is unique due to the presence of the chloro group, which can significantly influence its reactivity and interaction with other molecules. Compared to its fluoro, bromo, and iodo analogs, the chloro derivative may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
特性
IUPAC Name |
(2-chloro-6-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQPIROAMKRZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B1414773.png)
![2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414775.png)




![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)



![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)


